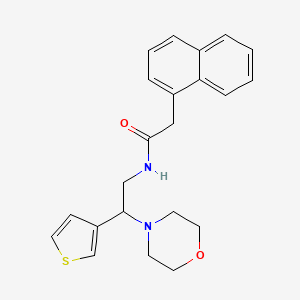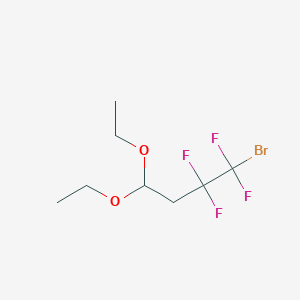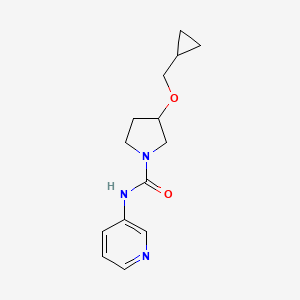
2,2-Difluoro-1-iodopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-iodopropane is an organic compound with the molecular formula C₃H₅F₂I It is a halogenated alkane, characterized by the presence of two fluorine atoms and one iodine atom attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1-iodopropane can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a precursor compound such as 2,2-difluoropropane is reacted with iodine in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogen exchange reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and reaction vessels designed to handle the reactive nature of the halogenated compounds. Safety measures are crucial due to the potential hazards associated with handling iodine and fluorine-containing substances.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-1-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2,2-difluoropropanol.
Reduction Reactions: The compound can be reduced to form 2,2-difluoropropane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert this compound into corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: 2,2-Difluoropropanol
Reduction: 2,2-Difluoropropane
Oxidation: 2,2-Difluoropropanone
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-iodopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in labeling and tracking biological molecules due to the presence of fluorine atoms.
Medicine: Explored for its potential in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-1-iodopropane involves its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms increases the compound’s electronegativity, making it more reactive towards nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and receptors, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoropropane: Lacks the iodine atom, making it less reactive in substitution reactions.
1,1-Difluoro-2-iodoethane: Similar structure but with a different carbon backbone, leading to variations in reactivity and applications.
2,2-Difluoro-1-bromopropane: Contains a bromine atom instead of iodine, resulting in different reactivity and leaving group properties.
Uniqueness: 2,2-Difluoro-1-iodopropane is unique due to the combination of fluorine and iodine atoms, which imparts distinct chemical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the iodine atom serves as an excellent leaving group, facilitating various chemical transformations.
Eigenschaften
IUPAC Name |
2,2-difluoro-1-iodopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2I/c1-3(4,5)2-6/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKRYWCLIFTFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34280-36-9 |
Source


|
| Record name | 2,2-difluoro-1-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)thiourea](/img/structure/B2850967.png)
![8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2850968.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2850970.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2850975.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2850977.png)
![Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2850978.png)
![2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2850980.png)
![ethyl 3-(2-chloro-6-fluorophenyl)-2-[1-(6-fluoro-2-pyridinyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B2850982.png)
![[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI)](/img/structure/B2850983.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide](/img/structure/B2850987.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2850988.png)

